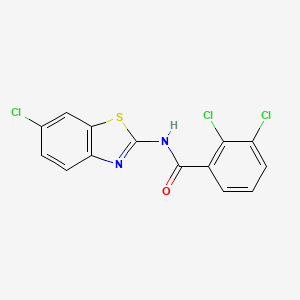![molecular formula C19H12Cl3N3O2 B3549135 2,4-dichloro-N-[4-chloro-2-(pyridin-4-ylcarbamoyl)phenyl]benzamide](/img/structure/B3549135.png)
2,4-dichloro-N-[4-chloro-2-(pyridin-4-ylcarbamoyl)phenyl]benzamide
Overview
Description
MMV666057 is a compound identified from the Medicines for Malaria Venture (MMV) malaria box, which contains diverse drug-like and probe-like compounds with confirmed in vitro activity against Plasmodium falciparum . This compound has shown promising antischistosomal activity, making it a potential candidate for the treatment of schistosomiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MMV666057 involves the synthesis of specific chemical scaffolds. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of standard organic synthesis techniques, including the formation of N,N′-diarylurea and 2,3-dianilinoquinoxaline derivatives .
Industrial Production Methods: Industrial production of MMV666057 would likely involve large-scale organic synthesis processes, adhering to good manufacturing practices (GMP) to ensure the purity and quality of the compound. The production process would include steps such as reaction optimization, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions: MMV666057 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
MMV666057 has several scientific research applications, including:
Chemistry: Used as a lead compound for the development of new antischistosomal drugs.
Industry: Could be used in the development of new pharmaceuticals targeting parasitic infections.
Mechanism of Action
The mechanism of action of MMV666057 involves its interaction with specific molecular targets in Schistosoma mansoni. The compound disrupts essential biological processes in the parasite, leading to its death. The exact molecular targets and pathways involved are still under investigation, but the compound’s efficacy in reducing worm burden in infected mice suggests a potent antischistosomal activity .
Comparison with Similar Compounds
- N,N′-diarylurea derivatives
- 2,3-dianilinoquinoxaline derivatives
Comparison: MMV666057 is unique in its combination of good pharmacokinetic profiles, low cytotoxic potential, and easy chemistry . Compared to other similar compounds, MMV666057 offers a promising starting point for antischistosomal drug discovery and development due to its significant activity in both in vitro and in vivo studies .
Properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-(pyridin-4-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2/c20-11-2-4-17(25-18(26)14-3-1-12(21)10-16(14)22)15(9-11)19(27)24-13-5-7-23-8-6-13/h1-10H,(H,25,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHACLYXXXIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549053.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3549064.png)

![4-methyl-N-(3-nitrophenyl)-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B3549076.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B3549082.png)
![3-amino-N-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3549087.png)
![1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3549122.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B3549127.png)
![8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B3549130.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3549137.png)
![1-ETHYL-6-FLUORO-7-{4-[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID](/img/structure/B3549142.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B3549150.png)

